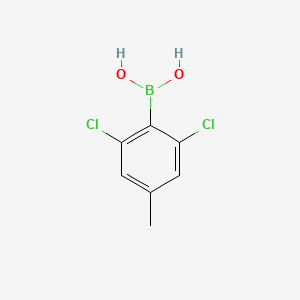

2,6-Dichloro-4-methylphenylboronic acid

Description

BenchChem offers high-quality 2,6-Dichloro-4-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dichloro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIJWHBCKYZTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263850 | |

| Record name | B-(2,6-Dichloro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-51-7 | |

| Record name | B-(2,6-Dichloro-4-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2,6-Dichloro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-4-methylphenylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sterically Hindered Boronic Acids in Modern Synthesis

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their versatility, stability, and relatively low toxicity.[1] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2] Among the vast array of available boronic acids, those with significant steric hindrance, such as 2,6-Dichloro-4-methylphenylboronic acid, offer unique advantages in controlling reaction selectivity and accessing complex molecular architectures. The presence of two ortho-chloro substituents dramatically influences the electronic and steric properties of the boronic acid, making it a valuable reagent for constructing highly substituted biaryl scaffolds often found in pharmaceuticals and advanced materials.[3]

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 2,6-Dichloro-4-methylphenylboronic acid, with a focus on practical insights for laboratory applications.

Physicochemical Properties of 2,6-Dichloro-4-methylphenylboronic acid

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. This section details the key physical and structural characteristics of 2,6-Dichloro-4-methylphenylboronic acid.

Core Molecular and Physical Data

| Property | Value | Source |

| CAS Number | 1451391-51-7 | [4][5] |

| Molecular Formula | C₇H₇BCl₂O₂ | [6] |

| Molecular Weight | 204.84 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | [4] |

| Melting Point | Not definitively reported in available literature. | N/A |

| Boiling Point | No data available. | [6] |

| Solubility | While specific quantitative data is limited, boronic acids are generally soluble in many organic solvents and have limited solubility in water.[1] | N/A |

Note on Stability and Storage: 2,6-Dichloro-4-methylphenylboronic acid should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[6] Boronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines), a process that is often reversible in the presence of water.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.3-2.5 ppm) and a singlet for the two aromatic protons. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons (including the carbon bearing the boron atom), and the two equivalent aromatic carbons.

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids, with typical chemical shifts appearing in the range of 27-33 ppm for tricoordinate boron species.[7]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

A visual representation of the molecular structure is provided below:

Sources

- 1. (3,4-Dichloro-2-fluoro-5-methylphenyl)boronic acid | C7H6BCl2FO2 | CID 177689919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. (2,6-Dichloro-4-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 5. 2,6-Dichloro-4-methylphenylboronic acid | 1451391-51-7 [chemicalbook.com]

- 6. 1451391-51-7|(2,6-Dichloro-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

Introduction: The Significance of Sterically Hindered Boronic Acids in Modern Synthesis

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-methylphenylboronic Acid

2,6-Dichloro-4-methylphenylboronic acid is a key organoboron compound, valuable as a building block in synthetic organic chemistry. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][2] The unique substitution pattern of this molecule—two chlorine atoms ortho to the boronic acid group—imparts significant steric hindrance. This feature makes it a crucial reagent for synthesizing highly substituted biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Boronic acids and their derivatives are foundational in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (Velcade), containing a boronic acid pharmacophore.[4][5]

This guide provides a detailed exploration of the primary synthetic routes to 2,6-Dichloro-4-methylphenylboronic acid, intended for researchers and professionals in chemical and pharmaceutical development. We will delve into the mechanistic underpinnings of the synthetic choices, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2,6-dichloro-4-methylphenylboronic acid, points to two principal pathways involving the formation of a carbon-boron bond. Both strategies rely on generating a nucleophilic aryl species that can attack an electrophilic boron reagent, typically a trialkyl borate.

The key disconnection is the C-B bond, leading back to an aryl anion equivalent (an organometallic intermediate) and a boron electrophile.

Caption: Workflow for the synthesis of the aryl bromide precursor.

Experimental Causality:

-

Diazotization: The primary amine is converted into a diazonium salt using sodium nitrite under acidic conditions (HBr). The reaction is performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.

-

Sandmeyer Reaction: The diazonium group is an excellent leaving group (N₂ gas). A copper(I) bromide catalyst facilitates the substitution of the diazonium group with a bromide ion to yield the final aryl bromide.

Primary Synthetic Route 1: The Grignard Reaction Pathway

The Grignard reaction is a classic and robust method for forming C-B bonds. [6][7]It involves the reaction of the aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Mechanism:

-

Formation of Grignard Reagent: 2-Bromo-1,3-dichloro-5-methylbenzene reacts with magnesium turnings in an ethereal solvent (like THF or diethyl ether) to form the arylmagnesium bromide.

-

Borylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid to yield the final 2,6-dichloro-4-methylphenylboronic acid.

Caption: Mechanism of the Grignard pathway for boronic acid synthesis.

Detailed Experimental Protocol: Grignard Route

Materials:

-

2-Bromo-1,3-dichloro-5-methylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.

-

Grignard Formation: Add a solution of 2-bromo-1,3-dichloro-5-methylbenzene (1.0 equivalent) in anhydrous THF to the dropping funnel. Add a small portion to the magnesium turnings to initiate the reaction (initiation may require gentle heating or a crystal of iodine). Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue refluxing for 1-2 hours to ensure complete formation of the Grignard reagent. [7]3. Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below -65 °C. [8]After addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Hydrolysis: Cool the mixture to 0 °C and quench the reaction by slowly adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with saturated brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or water) to yield pure 2,6-dichloro-4-methylphenylboronic acid as a white solid. [9]

Primary Synthetic Route 2: The Organolithium Pathway

An alternative to the Grignard route is the use of an organolithium reagent, typically formed via lithium-halogen exchange at very low temperatures. This method can be advantageous for substrates that are less reactive towards magnesium or when milder conditions are preferred. [10] Mechanism:

-

Lithium-Halogen Exchange: The aryl bromide is treated with an alkyllithium reagent (e.g., n-butyllithium) at -78 °C to rapidly form the aryllithium species.

-

Borylation & Hydrolysis: The highly nucleophilic aryllithium reagent then reacts with a trialkyl borate, followed by acidic work-up, in a manner analogous to the Grignard route. [11]

Comparison of Synthetic Routes

| Feature | Grignard Route | Organolithium Route |

| Organometallic Formation | Insertion of Mg into C-Br bond. | Lithium-halogen exchange with R-Li. |

| Reaction Temperature | Reflux for Grignard formation, then low temp for borylation. | Consistently low temperature (-78 °C). |

| Reagent Compatibility | Less tolerant of acidic protons (e.g., -OH, -NH). | Extremely sensitive to protic sources and some electrophiles. |

| Side Reactions | Wurtz coupling can be an issue. | Generally faster and cleaner exchange. |

| Typical Yields | Moderate to good. | Often provides higher yields. |

| Operational Complexity | Moderately complex; initiation can be tricky. | Requires strict anhydrous conditions and low temperatures. |

Characterization of 2,6-Dichloro-4-methylphenylboronic Acid

The identity and purity of the final product must be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the aromatic proton signals and the methyl group singlet, as well as the broad singlet for the B(OH)₂ protons.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule, including the carbon atom directly bonded to boron, which exhibits a characteristic broad signal.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

-

Melting Point: A sharp melting point indicates high purity.

Application in Suzuki-Miyaura Cross-Coupling

The primary value of 2,6-dichloro-4-methylphenylboronic acid lies in its role as a coupling partner in Suzuki-Miyaura reactions. The steric bulk provided by the ortho-chloro substituents is instrumental in synthesizing sterically congested biaryl systems, which are otherwise difficult to access.

The general catalytic cycle involves an aryl halide, a palladium catalyst, a base, and the boronic acid. [1]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to (2,6-Dichloro-4-methylphenyl)boronic acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sterically Hindered Boronic Acids in Modern Drug Discovery

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the landscape of medicinal chemistry.[1] At the heart of this transformation lies the utility of organoboron compounds, with boronic acids emerging as indispensable building blocks for the construction of complex molecular architectures.[2] Their general stability, low toxicity, and functional group tolerance have established them as mainstays in the synthetic chemist's toolbox.[2]

This guide focuses on a specific, strategically important member of this class: (2,6-Dichloro-4-methylphenyl)boronic acid (CAS Number: 1451391-51-7 ).[3][4] The presence of two chlorine atoms flanking the boronic acid moiety introduces significant steric hindrance, which in turn imparts unique reactivity and conformational constraints. While often presenting a synthetic challenge, this steric shielding is precisely what makes this reagent a valuable tool for creating tetra-ortho-substituted biaryl systems—a motif of increasing importance in novel therapeutics.[5] This guide will provide an in-depth exploration of its properties, a plausible synthesis pathway, detailed protocols for its application in Suzuki-Miyaura coupling, and a discussion of its relevance in the field of drug development.

Core Compound Properties

A thorough understanding of the physicochemical properties of (2,6-Dichloro-4-methylphenyl)boronic acid is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 1451391-51-7 | [3][4] |

| Molecular Formula | C₇H₇BCl₂O₂ | [3] |

| Molecular Weight | 204.84 g/mol | [4] |

| Purity | Typically ≥98% | [4] |

| Appearance | White to off-white solid | Generic |

Note: Spectral data including NMR, HPLC, and LC-MS for (2,6-Dichloro-4-methylphenyl)boronic acid are available from suppliers such as BLDpharm.[6]

Synthesis of (2,6-Dichloro-4-methylphenyl)boronic acid: A Guided Protocol

The synthesis of ortho-dihalo-substituted phenylboronic acids requires careful consideration of reaction conditions to overcome the steric hindrance and potential for side reactions. A common and effective strategy involves a lithiation-borylation sequence.[7][8] The following protocol is a detailed, generalized procedure adapted for the synthesis of the title compound from 1,3-dichloro-5-methylbenzene.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for (2,6-Dichloro-4-methylphenyl)boronic acid.

Step-by-Step Experimental Protocol

Materials:

-

1,3-Dichloro-5-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,3-dichloro-5-methylbenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. Causality Insight: The ortho-directing effect of the chloro groups, combined with the low temperature, facilitates selective lithiation at the C2 position between the two chlorine atoms.[7]

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to slowly warm to room temperature overnight. Causality Insight: The borate ester is formed by nucleophilic attack of the aryllithium species on the electrophilic boron atom. Using a trialkyl borate prevents over-addition.

-

Hydrolysis (Workup): The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with water and then brine. The aqueous layer is back-extracted with diethyl ether or ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield pure (2,6-Dichloro-4-methylphenyl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of (2,6-Dichloro-4-methylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The ortho-dichloro substitution pattern presents a significant steric challenge, often requiring specialized catalytic systems to achieve high yields.[5]

Mechanism of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Coupling with a Sterically Hindered Aryl Bromide

This protocol is adapted for sterically demanding substrates and employs a highly active palladium catalyst system.[9][10]

Materials:

-

(2,6-Dichloro-4-methylphenyl)boronic acid (1.5 eq)

-

Aryl bromide (e.g., 2-bromo-m-xylene) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

A suitable phosphine ligand (e.g., SPhos, RuPhos) (4 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube or microwave vial is added the aryl bromide, (2,6-Dichloro-4-methylphenyl)boronic acid, the palladium precatalyst, the phosphine ligand, and the base.

-

Degassing: The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

Solvent Addition: The degassed solvent is added via syringe.

-

Reaction: The mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Causality Insight: The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the Pd(0) species and facilitate the oxidative addition and reductive elimination steps, which can be slow for sterically hindered substrates.[5]

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove palladium residues.

-

Purification: The filtrate is washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl product.

Relevance in Drug Development

The unique structural features of (2,6-Dichloro-4-methylphenyl)boronic acid make it a valuable reagent for addressing specific challenges in drug design.

-

Creation of Conformationally Restricted Biaryls: The ortho-dichloro substituents force the two aryl rings in the resulting biaryl product to adopt a twisted, non-planar conformation. This conformational locking can be highly beneficial for optimizing ligand-protein binding by reducing the entropic penalty upon binding and improving selectivity for the target protein.

-

Metabolic Stability: The chlorine atoms can block sites of potential metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Bioisosteric Replacement: The boronic acid moiety itself can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with serine proteases or other enzyme targets.[2] While this specific boronic acid is primarily used as a synthetic intermediate, the fundamental chemistry is part of the broader toolkit of boron-based drug discovery.[11][12][13][14]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (2,6-Dichloro-4-methylphenyl)boronic acid and the reagents used in its synthesis and application.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

(2,6-Dichloro-4-methylphenyl)boronic acid is more than just another building block; it is a specialized tool for the synthesis of sterically demanding and conformationally defined molecules. Its utility in constructing tetra-ortho-substituted biaryls provides medicinal chemists with a powerful method for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and the specialized protocols required for its use is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

-

A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls. (n.d.). SciSpace. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved from [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Institutes of Health. Retrieved from [Link]

-

General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. (2017). ACS Publications. Retrieved from [Link]

-

Boron-Based Directing Groups for Directed Lithiation Reactions. (n.d.). ACS Publications. Retrieved from [Link]

-

Lithiation- Borylation in Synthesis. (n.d.). University of Bristol. Retrieved from [Link]

-

Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. (2001). Organic Chemistry Portal. Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). ResearchGate. Retrieved from [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]

-

ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. (2014). ResearchGate. Retrieved from [Link]

-

Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (2023). Retrieved from [Link]

-

Design and discovery of boronic acid drugs. (2020). PubMed. Retrieved from [Link]

Sources

- 1. Making sure you're not a bot! [gupea.ub.gu.se]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloro-4-methylphenylboronic acid | 1451391-51-7 [chemicalbook.com]

- 4. (2,6-Dichloro-4-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 1451391-51-7|(2,6-Dichloro-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 8. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dichloro-4-methylphenylboronic acid molecular weight

An In-Depth Technical Guide to 2,6-Dichloro-4-methylphenylboronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Introduction

In the landscape of modern synthetic chemistry, arylboronic acids are indispensable reagents, primarily for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among the vast array of available boronic acids, those with specific substitution patterns offer unique advantages for constructing complex molecular architectures. 2,6-Dichloro-4-methylphenylboronic acid is a specialized building block whose utility is defined by the steric and electronic properties imparted by its ortho-dichloro substituents. These groups provide significant steric hindrance around the boronic acid moiety, which can be strategically exploited to control reactivity, enhance product stability, and influence the final conformation of biaryl products. This guide offers a comprehensive overview of 2,6-Dichloro-4-methylphenylboronic acid for researchers, chemists, and drug development professionals, detailing its core physicochemical properties, a validated synthetic protocol, and its strategic application in carbon-carbon bond formation.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. 2,6-Dichloro-4-methylphenylboronic acid is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BCl₂O₂ | [1] |

| Molecular Weight | 204.84 g/mol | [2] |

| CAS Number | 1451391-51-7 | [2][3] |

| Appearance | White to off-white powder/solid | N/A |

| Purity | Typically ≥98% | [2] |

The molecular weight of 204.84 g/mol is a critical parameter for all stoichiometric calculations in reaction planning.[2] The CAS number, 1451391-51-7, serves as a universal identifier for this specific chemical substance across databases and supplier catalogs.[3][4]

Synthesis of 2,6-Dichloro-4-methylphenylboronic acid

The synthesis of arylboronic acids is a well-established process in organic chemistry, most commonly proceeding via the formation of an organometallic intermediate followed by quenching with a boron electrophile. The following protocol describes a reliable method adapted from standard procedures for preparing sterically hindered boronic acids.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2,6-dichloro-4-methylphenylboronic acid.

Detailed Experimental Protocol

Materials:

-

1-Bromo-2,6-dichloro-4-methylbenzene

-

Magnesium turnings

-

Iodine (a single crystal)

-

Trimethyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 2M aqueous solution

-

Ethyl acetate, Hexane (for recrystallization)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

To a round-bottom flask, add magnesium turnings (1.2 equivalents).

-

Cover the magnesium with anhydrous THF and add a single crystal of iodine. The color will fade as the magnesium is activated.

-

Dissolve 1-bromo-2,6-dichloro-4-methylbenzene (1.0 equivalent) in anhydrous THF. Add a small portion to the magnesium suspension and gently heat to initiate the reaction.

-

Once the exothermic reaction begins, add the remaining aryl bromide solution dropwise while maintaining a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula. Maintaining this low temperature is crucial to prevent the formation of undesired side products from multiple additions to the borate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2M HCl. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield the pure boronic acid.

-

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of 2,6-dichloro-4-methylphenylboronic acid is in the Suzuki-Miyaura reaction, a robust method for forming C(sp²)-C(sp²) bonds.[6][7] The steric bulk from the two ortho-chloro substituents is not a liability but a feature; it can prevent unwanted side reactions and is essential for synthesizing highly substituted biaryl compounds that are prevalent in pharmaceuticals and material science.[8]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Coupling with an Aryl Bromide

This protocol provides a general procedure for coupling 2,6-dichloro-4-methylphenylboronic acid with a generic aryl bromide. Optimization of the base, ligand, and solvent may be required for specific substrates.[9][10]

Materials:

-

2,6-Dichloro-4-methylphenylboronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent System (e.g., Toluene/Ethanol/Water 4:1:1 or 1,4-Dioxane/Water)

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add the aryl bromide, 2,6-dichloro-4-methylphenylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent system via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours depending on the reactivity of the aryl bromide.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

-

The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

-

Causality and Expertise:

-

Choice of Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11] For sterically hindered boronic acids, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate.

-

Inert Atmosphere: The active catalytic species is a Pd(0) complex. Oxygen can oxidize Pd(0) to Pd(II), deactivating the catalyst and halting the reaction. Therefore, degassing solvents and maintaining an inert atmosphere are essential for reproducibility and high yields.[7]

-

Ligand Choice: While Pd(PPh₃)₄ can be used directly, other catalyst systems involve a palladium precursor (like Pd(OAc)₂) and a separate phosphine ligand. For challenging couplings involving hindered substrates or less reactive aryl chlorides, specialized bulky, electron-rich ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition and reductive elimination steps.[8]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, the general hazards are consistent with other arylboronic acids.

| Hazard Class | Description | Precautionary Measures |

| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling.[12][13] |

| Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles.[12][13] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area or with local exhaust ventilation.[12][14] |

Handling:

-

Use personal protective equipment (PPE), including lab coat, nitrile gloves, and safety glasses.[12]

-

Handle in a chemical fume hood to avoid inhalation of dust.[13]

-

Avoid generating dust during transfer.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.[13]

-

For long-term stability, storage under an inert atmosphere is recommended.

Conclusion

2,6-Dichloro-4-methylphenylboronic acid is more than a simple reagent; it is a strategic tool for the synthesis of sterically demanding biaryl structures. Its defining ortho-dichloro substituents provide a handle for chemists to build molecular complexity with a degree of control that is difficult to achieve with less hindered analogs. By understanding its fundamental properties, mastering its synthesis, and applying it thoughtfully in well-designed cross-coupling protocols, researchers in drug discovery and materials science can leverage this compound to accelerate the creation of novel and impactful molecules.

References

-

Organic Synthesis. (Suzuki-Miyaura Coupling). [Link]

-

ResearchGate. (Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline). [Link]

-

Organic Chemistry Portal. (Suzuki Coupling). [Link]

-

ResearchGate. (The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid). [Link]

- Google Patents.

-

ChemicalRegister.com. (2,6-Dichloro-4-methylphenyl)boronic acid Suppliers). [Link]boronic+acid/Suppliers/CAS-1451391-51-7/)

-

MDPI. (Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications). [Link]

-

National Center for Biotechnology Information. (Organoborane coupling reactions (Suzuki coupling)). [Link]

-

ResearchGate. (Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles). [Link]

-

MDPI. (Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues). [Link]

-

Organic Syntheses. ((3,4,5-trifluorophenyl)boronic acid). [Link]

Sources

- 1. 1612184-33-4|(4,5-Dichloro-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (2,6-Dichloro-4-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. 2,6-Dichloro-4-methylphenylboronic acid | 1451391-51-7 [chemicalbook.com]

- 4. 1451391-51-7|(2,6-Dichloro-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. aksci.com [aksci.com]

2,6-Dichloro-4-methylphenylboronic acid: A Comprehensive Technical Guide to Solubility for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 2,6-dichloro-4-methylphenylboronic acid, a crucial reagent in modern synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the compound's behavior in various solvents. It explores the theoretical basis of its solubility, presents qualitative solubility data, and details robust experimental protocols for determining and optimizing solubility. By explaining the reasoning behind experimental choices, this guide empowers chemists to make informed decisions, ultimately leading to enhanced reaction efficiency, higher yields, and improved reproducibility.

Introduction: The Synthetic Importance of a Sterically Hindered Boronic Acid

2,6-Dichloro-4-methylphenylboronic acid is a vital component in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Its distinct structure, featuring two chlorine atoms adjacent to the boronic acid group, creates significant steric hindrance. This steric bulk is instrumental in achieving high selectivity in the formation of carbon-carbon bonds, a common challenge in the synthesis of complex organic molecules.[2]

The effectiveness of this boronic acid is closely tied to its solubility. Poor solubility can result in heterogeneous reaction mixtures, leading to inconsistent reaction rates, reduced product yields, and the formation of impurities. A thorough understanding of its solubility profile is therefore a practical necessity for chemists seeking to leverage the full potential of this versatile building block.

Physicochemical Properties Influencing Solubility

The solubility of 2,6-dichloro-4-methylphenylboronic acid is governed by its fundamental physicochemical properties. These characteristics determine its interactions with different solvents and provide a basis for predicting its solubility behavior.

| Property | Value | Significance |

| Molecular Formula | C₇H₇BCl₂O₂ | Defines the elemental composition of the molecule.[3] |

| Molecular Weight | 204.84 g/mol | Essential for accurate molar concentration calculations.[3] |

| Appearance | White to off-white powder | Provides a qualitative description of the solid compound.[4] |

| Purity | ≥ 98% | High purity is crucial for obtaining reliable and reproducible experimental data.[4] |

Qualitative Solubility Profile

The following table provides a qualitative overview of the solubility of 2,6-dichloro-4-methylphenylboronic acid in common laboratory solvents. This information is based on general principles of solubility for phenylboronic acids and serves as a practical guide for solvent selection.[1][7]

| Solvent | Type | Expected Solubility | Rationale & Expert Insights |

| Water | Polar Protic | Low | The hydrophobic nature of the dichloromethylphenyl ring is expected to result in poor solubility in water.[5] |

| Methanol/Ethanol | Polar Protic | Soluble | The hydroxyl groups of these solvents can form hydrogen bonds with the boronic acid, facilitating dissolution.[1] |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone allows for favorable interactions with the boronic acid functional group.[8] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | As a common solvent in Suzuki-Miyaura reactions, THF is known to effectively dissolve many boronic acids.[1] |

| Toluene | Non-polar | Sparingly Soluble | While the aromatic character of toluene may offer some interaction with the phenyl ring, it is less effective at solvating the polar boronic acid group. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds.[1] |

Expert Insight: For practical applications such as Suzuki-Miyaura couplings, mixed solvent systems are often employed. A typical system might consist of a non-polar solvent like toluene, a polar solvent such as ethanol or THF, and an aqueous base. The choice of solvents is critical for ensuring that all reaction components, including the boronic acid, aryl halide, and catalyst, are sufficiently dissolved to allow the reaction to proceed efficiently.

Experimental Protocol: Dynamic Method for Solubility Determination

A reliable technique for determining the solubility of boronic acids is the dynamic method.[7] This approach involves observing the dissolution of the solid in a liquid as the temperature is carefully controlled.

Objective: To determine the equilibrium solubility of 2,6-dichloro-4-methylphenylboronic acid in a given solvent as a function of temperature.

Materials:

-

High-purity 2,6-dichloro-4-methylphenylboronic acid

-

Analytical grade organic solvent

-

Jacketed glass vessel with a stirrer

-

Temperature control system (e.g., circulating bath)

-

Luminance probe or turbidity sensor

Methodology:

-

Sample Preparation: Accurately weigh the boronic acid and the selected solvent into the jacketed glass vessel to create a biphasic sample of known composition.[1]

-

Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously to maintain homogeneity.[1]

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample using a luminance probe that measures the intensity of light passing through the solution.[1][6]

-

Equilibrium Temperature Determination: Record the temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution.[1] This temperature represents the equilibrium solubility for that specific composition.

-

Data Collection: Repeat the procedure for various compositions to construct a solubility curve (mole fraction vs. temperature).[7]

Experimental Workflow:

Caption: Dynamic method for solubility determination.

Factors Influencing Solubility in Reaction Systems

In a dynamic reaction environment, several factors can influence the solubility of 2,6-dichloro-4-methylphenylboronic acid:

-

Temperature: The solubility of boronic acids generally increases with temperature.[6] This is a primary reason why many Suzuki-Miyaura reactions are conducted at elevated temperatures.

-

Base: The presence of a base is essential for the activation of the boronic acid in the Suzuki-Miyaura catalytic cycle.[9] The base facilitates the formation of a boronate species, which is more nucleophilic and often more soluble than the corresponding boronic acid.

-

Solvent Polarity: The polarity of the solvent plays a significant role in the dissolution of boronic acids.[8] Polar solvents are generally more effective at solvating the polar boronic acid functional group.

Logical Relationships:

Caption: Key factors affecting boronic acid solubility.

Conclusion

A thorough understanding of the solubility of 2,6-dichloro-4-methylphenylboronic acid is essential for its effective use in organic synthesis. This guide has provided an overview of its physicochemical properties, a qualitative assessment of its solubility in common solvents, a detailed protocol for experimental solubility determination, and an analysis of the factors that influence its behavior in reaction systems. By carefully considering these factors, researchers can optimize reaction conditions to achieve higher yields and greater reproducibility.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.

- CymitQuimica. (n.d.). (2,6-Dichloro-4-methylphenyl)boronic acid.

- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Chem-Impex. (n.d.). 2-Chloro-4-methylphenylboronic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2,6-Dichloro-4-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

The Synthesis of Arylboronic Acids via Electrophilic Trapping: Mechanism, Control, and Application

An In-depth Technical Guide

Abstract

Arylboronic acids and their corresponding esters are foundational pillars of modern organic synthesis, most notably for their indispensable role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Among the various synthetic routes, the electrophilic trapping of a potent aryl nucleophile with a boron electrophile remains one of the most direct and widely practiced methods. This guide provides a comprehensive exploration of this methodology, moving beyond a simple recitation of protocols to dissect the underlying mechanistic principles that govern success. We will examine the critical interplay between the choice of organometallic precursor, the nature of the borate electrophile, and the reaction conditions required to mitigate common pitfalls such as over-addition. Detailed, field-proven protocols and troubleshooting strategies are presented to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize these vital chemical building blocks.

The Strategic Importance of Arylboronic Acids

The utility of arylboronic acids stems from their unique combination of stability, low toxicity, and versatile reactivity. They are generally crystalline, air-stable solids, making them easy to handle and store. Their primary application is in the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction that has transformed the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. The reliability and functional group tolerance of this reaction are directly dependent on the availability of a diverse array of high-purity arylboronic acid building blocks. The electrophilic trapping method provides a fundamental and accessible route to this chemical space.

The Core Mechanism: A Stepwise Analysis

The synthesis is conceptually straightforward, involving the reaction of a pre-formed or in situ-generated aryl organometallic species with a trialkoxyborane or a related boron electrophile, followed by hydrolysis. Understanding the causality behind each step is crucial for optimizing the reaction and preventing byproduct formation.

Step 1: Generation of the Aryl Nucleophile

The process begins with the formation of a highly reactive, carbanionic aryl species from an aryl halide (Ar-X). Two primary methods dominate this field:

-

Grignard Reagent Formation (Ar-MgX): The reaction of an aryl bromide or iodide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether is a classic and robust method. This approach is often cost-effective and well-suited for large-scale synthesis.

-

Organolithium Reagent Formation (Ar-Li): This is typically achieved through a halogen-lithium exchange, where an aryl bromide or iodide is treated with a potent alkyllithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. This method is exceptionally fast but requires stringent anhydrous conditions and cryogenic temperatures to control reactivity.

Expert Insight: The choice between Grignard and organolithium reagents is dictated by the substrate's functional group tolerance. Grignard reagents are generally less reactive and more tolerant of certain functionalities. In contrast, the extreme basicity and nucleophilicity of organolithiums can be incompatible with acidic protons or electrophilic groups (e.g., esters, ketones) elsewhere in the molecule, though their rapid formation at low temperatures can sometimes be advantageous.

Step 2: The Electrophilic Boron Source

The aryl nucleophile is "trapped" by an electrophilic boron reagent. The most common reagents are trialkyl borates, B(OR)₃.

-

Trimethyl borate, B(OMe)₃: Widely used due to its high reactivity and low cost.

-

Triisopropyl borate, B(Oi-Pr)₃: The increased steric bulk of the isopropoxy groups provides a crucial advantage in preventing over-addition, a common side reaction.

-

Pinacolborane Derivatives: Reagents like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate) are also effective and directly yield the corresponding stable pinacol boronate ester.

Step 3 & 4: The Trapping Event and Hydrolysis

The aryl nucleophile attacks the electrophilic boron atom, displacing one of the alkoxy groups to form a boronic ester (a dialkoxyarylborane). Subsequent acidic aqueous workup hydrolyzes the remaining alkoxy groups to yield the final arylboronic acid, Ar-B(OH)₂.

A Deeper Dive: Controlling the Reaction and Ensuring Trustworthiness

A protocol is only trustworthy if it is self-validating and accounts for potential failures. In this synthesis, the primary challenge is controlling the reactivity of the organometallic intermediate to prevent multiple additions to the boron center.

The Over-addition Problem: A Competing Pathway

The initial product, the boronic ester ArB(OR)₂, is still electrophilic. A second and even third equivalent of the highly reactive Ar-M species can add, leading to the formation of diarylborinic acids (Ar₂BOH) and triarylboranes (Ar₃B), respectively. These side reactions consume the starting material and complicate purification, significantly reducing the yield of the desired product.

Field-Proven Strategies for Maximizing Selectivity

Several complementary strategies are employed to favor the formation of the desired boronic ester and suppress the formation of borinic and borane byproducts.

-

Cryogenic Conditions: Traditionally, these reactions are performed at very low temperatures (e.g., -78 °C), especially when using highly reactive aryllithiums. At these temperatures, the rate of the second and third additions is significantly slower than the rate of the initial trapping event, allowing for selective formation of the boronic ester.

-

Steric Hindrance: Using a sterically bulky trialkyl borate, such as triisopropyl borate (B(Oi-Pr)₃), is a highly effective strategy. The bulky isopropoxy groups sterically shield the boron atom, making the second and third nucleophilic attacks progressively more difficult.

-

Stoichiometry and Addition Order: The reaction is often performed by adding the organometallic solution slowly to a solution of the trialkyl borate. This ensures that the borate is always in excess relative to the aryl nucleophile, minimizing the chance for multiple additions.

-

In Situ Trapping: This advanced technique involves generating the aryl nucleophile in the presence of the boron electrophile. This ensures the immediate trapping of the organometallic as it is formed, keeping its instantaneous concentration extremely low and preventing side reactions. This method can be particularly effective for preparing sensitive or unstable organometallic intermediates.

Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Synthesis via Grignard Reagent at Non-Cryogenic Temperatures

This modern protocol leverages careful stoichiometry and addition to achieve high yields without the need for cryogenic conditions.

-

1. Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

2. Grignard Formation: Add a small portion of a solution of the aryl bromide (1.0 equivalent) in anhydrous THF. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

3. Borylation: In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF. Cool this solution to 0 °C in an ice bath.

-

4. Trapping: Slowly add the prepared Grignard reagent to the cold triisopropyl borate solution via cannula over 30-60 minutes. The internal temperature should be maintained below 5 °C.

-

5. Quench and Hydrolysis: After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding it to a stirred solution of 1 M HCl (aqueous) at 0 °C.

-

6. Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude arylboronic acid can often be purified by recrystallization or silica gel chromatography.

Protocol 2: Synthesis via Halogen-Lithium Exchange

This protocol is suitable for substrates that readily undergo halogen-lithium exchange.

-

1. Setup: To a flame-dried, three-neck flask containing a solution of the aryl bromide or iodide (1.0 equivalent) in anhydrous THF at -78 °C (dry ice/acetone bath), add n-butyllithium (1.05 equivalents, solution in hexanes) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

-

2. Borylation: To the freshly formed aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.

-

3. Warm and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench by pouring into 1 M HCl (aqueous) and proceed with the workup as described in Protocol 1.

Protocol 3: ortho-Directed Metalation and In Situ Trapping

This powerful method allows for the regioselective synthesis of ortho-substituted arylboronic acids by using a directing group (e.g., -OMe, -CONR₂, amide) on the aromatic ring.

-

1. Setup: In a flame-dried flask, prepare a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) by adding n-BuLi (1.1 equivalents) to a solution of 2,2,6,6-tetramethylpiperidine (1.15 equivalents) in anhydrous THF at 0 °C.

-

2. Borylation Mixture: In the main reaction flask, prepare a solution of the directed aryl substrate (1.0 equivalent) and triisopropyl borate (1.5 equivalents) in anhydrous THF. Cool this mixture to -78 °C.

-

3. In Situ Trapping: Slowly add the pre-formed LTMP solution to the substrate/borate mixture at -78 °C. The lithiation occurs at the ortho position and is immediately trapped by the co-present borate.

-

4. Workup: After stirring for 2-3 hours at -78 °C, allow the reaction to warm to room temperature and proceed with the standard acidic workup as described in Protocol 1.

Visualization of Key Processes

Visualizing the workflow and logic can aid in planning and execution.

Troubleshooting and Self-Validation

Even with robust protocols, unexpected outcomes can occur. A self-validating approach requires anticipating and diagnosing these issues.

| Observation / Problem | Likely Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Failure to initiate Grignard formation. 2. Wet solvent or glassware. 3. Inactive organolithium reagent. | 1. Add an iodine crystal, a drop of 1,2-dibromoethane, or apply gentle heat to initiate. 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 3. Titrate the alkyllithium solution before use to determine its exact molarity. |

| Significant Protodeboronation (Ar-H byproduct) | 1. Presence of adventitious water or acidic protons during organometallic formation/trapping. 2. Some arylboronic acids are inherently unstable to acidic or basic workup conditions. | 1. Use anhydrous solvents and reagents. If the substrate has an acidic proton, a second equivalent of base may be needed. 2. Use a milder workup (e.g., saturated ammonium chloride). Consider isolating the product as a more stable boronate ester (e.g., pinacol or MIDA ester) instead of the free acid. |

| Formation of Biaryl (Ar-Ar) byproduct | Wurtz-type coupling of the organometallic with unreacted aryl halide. | Ensure slow addition of the aryl halide during Grignard formation to maintain a high ratio of Mg to Ar-X. |

| Complex mixture of byproducts | Likely significant over-addition (see Section 3). | 1. Lower the reaction temperature. 2. Switch to a more sterically hindered borate (e.g., B(OMe)₃ → B(Oi-Pr)₃). 3. Ensure slow addition of the nucleophile to an excess of the borate. |

Conclusion

The electrophilic trapping of aryl organometallics is a cornerstone of synthetic chemistry, providing essential access to the versatile class of arylboronic acids. Success in this domain is not merely about following a recipe but about understanding the causal relationships between reagents, conditions, and outcomes. By carefully selecting the organometallic precursor, employing strategies to control reactivity—such as steric hindrance and temperature—and anticipating potential side reactions like over-addition and protodeboronation, researchers can reliably execute these transformations. The protocols and insights provided herein serve as a guide for both routine synthesis and the development of novel, functionalized building blocks that will continue to drive innovation in drug discovery and materials science.

References

-

Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents Prepared from Arylbromides by Direct Insertion of Magnesium in the Presence of LiCl. Organic Letters, 13(17), 4479-4481. [Link]

-

Silva, M. P., Saraiva, L., Pinto, M. M., & Sousa, E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4243. [Link]

-

Winkle, D. D., & Schaab, K. M. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(3), 478-480. [Link]

-

Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(9), 1435-1437. [Link]

-

Kuivila, H. G., & Nahabedian, K. V. (1961). Aromatic Boronic Acids. IV. The Nature of the Protodeboronation Reaction. Journal of the American Chemical Society, 83(9), 2159-2163. [Link]

-

Caron, S., & Hawkins, J. M. (1998). In Situ Trapping of an Ortho-Lithiated Ester with Triisopropyl Borate. Synthesis of a Key Intermediate for the Angiotensin II Receptor Antagonist MK-0954. The Journal of Organic Chemistry, 63(7), 2054-2055. [Link]

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(8), 1159-1174. [Link]

-

Demory, E., Blandin, V., & Chavant, P. (2011). Noncryogenic Preparation of Functionalized Arylboronic Esters through a Magnesium–Iodine Exchange with in Situ Quench. Organic Process Research & Development, 15(3), 692-695. [Link]

-

Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2011). A New, General Method for the Synthesis of Boronic Esters from Grignard Reagents. The Journal of Organic Chemistry, 76(23), 9602-9610. [Link]

-

Svejstrup, T. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(34), 13854-13866. [Link]

-

Various Authors. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Dichloro-4-methylphenylboronic Acid

Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[1] Its significance in the synthesis of biaryl scaffolds—prevalent in pharmaceuticals, agrochemicals, and advanced materials—was recognized with the 2010 Nobel Prize in Chemistry.[1] However, the synthesis of sterically hindered biaryls, particularly those involving di-ortho-substituted coupling partners like 2,6-dichloro-4-methylphenylboronic acid, presents a significant synthetic hurdle. The steric bulk adjacent to the reacting centers can impede the crucial steps of the catalytic cycle, often leading to low yields and undesired side reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively perform the Suzuki-Miyaura coupling of 2,6-dichloro-4-methylphenylboronic acid. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a detailed experimental protocol, and offer insights into troubleshooting common challenges associated with this sterically demanding transformation.

Mechanistic Considerations for Overcoming Steric Hindrance

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] For sterically hindered substrates, each of these steps can be kinetically challenging.

-

Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl halide bond, can be slowed by bulky ortho-substituents on the halide. To overcome this, the use of electron-rich and sterically demanding phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial. These ligands stabilize the palladium center and promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for efficient oxidative addition.[3][4]

-

Transmetalation: This step, involving the transfer of the aryl group from the boronic acid to the palladium(II) complex, is often rate-limiting in couplings with hindered partners. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species.[5] For sterically encumbered boronic acids, the choice of base and solvent is paramount to facilitate this transfer.

-

Reductive Elimination: The final step, which forms the new C-C bond and regenerates the palladium(0) catalyst, can also be hindered by bulky ortho-substituents that prevent the two aryl groups from adopting the necessary cis orientation on the palladium center. Bulky ligands can promote this step by creating steric pressure that favors the elimination of the product.[6]

To address these challenges, a carefully selected catalyst system and optimized reaction conditions are essential.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for the Suzuki Coupling of 2,6-Dichloro-4-methylphenylboronic Acid

This protocol is designed based on established methods for the coupling of sterically hindered arylboronic acids and aryl halides.[7] Optimization may be necessary depending on the specific aryl halide coupling partner.

Materials and Reagents

-

2,6-Dichloro-4-methylphenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar bulky phosphine ligand

-

Potassium phosphate (K₃PO₄), tribasic, anhydrous

-

Toluene or 1,4-Dioxane, anhydrous

-

Degassed water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Experimental Procedure

-

Reaction Setup:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2,6-dichloro-4-methylphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Rationale: A slight excess of the boronic acid is often used to drive the reaction to completion. Potassium phosphate is an effective base for activating hindered boronic acids.[8]

-

-

Inert Atmosphere:

-

Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Rationale: The palladium(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

-

-

Catalyst and Ligand Addition:

-

Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). If using a pre-formed catalyst, add the appropriate amount (e.g., SPhos Pd G3, 2 mol%).

-

Rationale: The use of bulky, electron-rich biarylphosphine ligands like SPhos has been shown to be highly effective for coupling sterically hindered substrates.[7]

-

-

Solvent Addition:

-

Add the degassed anhydrous solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe. A small amount of degassed water (e.g., 10:1 organic solvent to water) can be beneficial.

-

Rationale: Anhydrous aprotic solvents are generally preferred. The addition of a small amount of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

-

-

Reaction:

-

Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 80-110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Rationale: Elevated temperatures are often required to overcome the activation energy for the coupling of hindered substrates.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Quantitative Data: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of sterically hindered substrates, which can be adapted for 2,6-dichloro-4-methylphenylboronic acid.

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective sources of Pd(0) upon reduction in situ. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[7] |

| Catalyst Loading | 1-5 mol % | A higher catalyst loading may be necessary for challenging couplings. |

| Base | K₃PO₄, Cs₂CO₃ | Effective in activating hindered boronic acids for transmetalation.[8] |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous aprotic solvents are generally preferred. |

| Temperature | 80-120 °C | Higher temperatures are often required to overcome steric hindrance. |

Troubleshooting and Common Side Reactions

Even with an optimized protocol, challenges can arise. Below are common issues and potential solutions.

Workflow for Troubleshooting Low Yields

Common Side Reactions

-

Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of 1,3-dichloro-5-methylbenzene.

-

Mitigation: Use anhydrous conditions and a thoroughly dried base. Minimizing reaction time can also help.

-

-

Homocoupling of the Boronic Acid: This side reaction forms a symmetrical biaryl from two molecules of the boronic acid.

-

Mitigation: Ensure rigorous exclusion of oxygen from the reaction mixture. Using a slight excess of the aryl halide can also suppress this pathway.

-

-

Hydrodehalogenation of the Aryl Halide: The halogen on the coupling partner is replaced by a hydrogen atom.

-

Mitigation: This can be promoted by impurities or side reactions with the solvent or base. Ensuring high-purity reagents and an appropriate choice of base can minimize this.

-

Conclusion

The Suzuki-Miyaura coupling of 2,6-dichloro-4-methylphenylboronic acid, while challenging due to steric hindrance, can be successfully achieved with a carefully optimized protocol. The key to success lies in the selection of a highly active catalyst system, typically featuring a bulky and electron-rich phosphine ligand, in conjunction with an appropriate base and solvent. By understanding the mechanistic underpinnings of the reaction and employing a systematic approach to optimization and troubleshooting, researchers can effectively synthesize sterically hindered biaryl compounds for a wide range of applications in drug discovery and materials science.

References

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143. [Link]

-

Kania-Korwel, I., & Lehmler, H. J. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 54(10), 1443-1452. [Link]

-

Joshi, N., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 16(7), 5535-5549. [Link]

-

Wolfe, J. P., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

-

Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575-5580. [Link]

-

Kim, S. T., Kim, S., & Baik, M. H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 433-442. [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-